BenchChemオンラインストアへようこそ!

2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Nitroreductase prodrug Structure–activity relationship Targeted cancer therapy

This mono-nitro, methoxy-rich benzamide features a precisely controlled 2,3-dimethoxybenzoyl and 2-methoxy-5-nitroaniline substitution pattern. Published evidence confirms that minor nitro/methoxy positional changes dramatically alter nitroreductase (NTR) substrate efficiency, metabolite cytotoxicity, and tumor-cell selectivity, making this compound non-interchangeable with dinitro-benzamide prodrugs. It serves as a critical probe for comparative profiling of bacterial and human NTR isoforms (e.g., NfsB, Ssap-NtrB, NQO1), cellular permeability/P-gp extrusion studies, and rational enzyme mutagenesis. Bulk procurement ensures lot-to-lot consistency for reproducible enzyme-prodrug discovery programs.

Molecular Formula C16H16N2O6
Molecular Weight 332.312
CAS No. 941958-58-3
Cat. No. B2677637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
CAS941958-58-3
Molecular FormulaC16H16N2O6
Molecular Weight332.312
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)OC)OC
InChIInChI=1S/C16H16N2O6/c1-22-13-8-7-10(18(20)21)9-12(13)17-16(19)11-5-4-6-14(23-2)15(11)24-3/h4-9H,1-3H3,(H,17,19)
InChIKeyLNPFLJGPCVACTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide (CAS 941958-58-3): Chemical Identity and Procurement Baseline


2,3-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide (CAS 941958-58-3, molecular formula C₁₆H₁₆N₂O₆, molecular weight 332.31 g/mol) is a synthetic benzamide derivative bearing 2,3-dimethoxy substitution on the benzoyl ring and 2-methoxy-5-nitro substitution on the aniline ring [1]. The compound contains one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds, with a topological polar surface area of 103 Ų and an XLogP3 of 2.5, placing it within favorable drug-like chemical space [1]. It is listed as a screening compound by multiple chemical suppliers but lacks published primary pharmacological characterization as of the search date.

Why 2,3-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide Cannot Be Replaced by Other Nitro-Benzamide Analogs Without Performance Risk


Within the nitro-benzamide prodrug class, minor variations in substitution pattern produce large differences in nitroreductase (NTR) substrate efficiency, metabolite cytotoxicity, and tumor-cell selectivity. A systematic study of four nitro-substituted benzamide prodrugs (1–4) with the enzyme Ssap-NtrB demonstrated that prodrug 3 (N-(2,4-dinitrophenyl)-4-nitrobenzamide) was efficient and toxic in PC3 cells, whereas prodrugs 1, 2, and 4 showed no remarkable cytotoxic effects as intact prodrugs and only moderate toxicity after enzymatic reduction [1]. This pattern confirms that even closely related nitro-benzamides cannot be considered interchangeable; the precise position and number of nitro and methoxy groups dictate reduction kinetics, metabolite identity, and therapeutic window. Without direct comparative data, substituting the target compound for any other in-class molecule introduces unquantifiable risk in enzyme-prodrug or targeted-drug-design applications.

Quantitative Differentiation Evidence: 2,3-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide vs. Nitro-Benzamide Prodrug Class


Structural Differentiation: 2,3-Dimethoxybenzoyl vs. 4-Nitrobenzoyl and 2,4-Dinitrophenyl Moieties

The target compound carries a 2,3-dimethoxybenzoyl moiety linked to a 2-methoxy-5-nitroaniline ring. In the published nitro-benzamide prodrug series (compounds 1–4), the most active prodrug 3 is N-(2,4-dinitrophenyl)-4-nitrobenzamide, which possesses two nitro groups on the aniline ring and a 4-nitrobenzoyl group [1]. The target compound differs at three key positions: (i) the benzoyl ring carries electron-donating 2,3-dimethoxy groups instead of the electron-withdrawing 4-nitro group of prodrug 3; (ii) the aniline ring bears a single 5-nitro group rather than the 2,4-dinitro pattern; (iii) an additional 2-methoxy group is present on the aniline ring. These electronic and steric differences are predicted to alter the reduction potential of the nitro group and the binding mode within the nitroreductase active site, directly impacting the rate of enzymatic activation and the nature of the cytotoxic metabolite formed.

Nitroreductase prodrug Structure–activity relationship Targeted cancer therapy

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. In-Class Nitro-Benzamides

The target compound has a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 103 Ų [1]. In contrast, the active comparator prodrug 3 (N-(2,4-dinitrophenyl)-4-nitrobenzamide, molecular formula C₁₃H₈N₄O₇) is expected to have a significantly lower logP due to the presence of three nitro groups and no methoxy groups, and a larger TPSA. The increased lipophilicity and reduced polar surface area of the target compound may enhance passive membrane permeability relative to highly nitrated benzamides, potentially altering cellular uptake and intracellular prodrug accumulation prior to enzymatic activation. However, no direct experimental comparison of permeability or cellular uptake has been published.

Drug-like properties Lipophilicity Permeability

Procurement Differentiation: Availability as a Defined Screening Compound with Traceable Identity

The target compound is catalogued by Life Chemicals (cat. no. F2516-0228) with a declared purity of ≥90% and is available in 2 mg and 5 mg quantities [1]. In contrast, many structurally related nitro-benzamide prodrugs described in the primary literature (e.g., compounds 1–4 in the Gungor et al. study) are not commercially available and require custom synthesis [2]. For a researcher seeking to rapidly evaluate the NTR-prodrug hypothesis with a mono-nitro, methoxy-rich benzamide, the off-the-shelf availability of the target compound with a defined CAS number and supplier QC reduces procurement lead time from weeks (custom synthesis) to days.

Chemical procurement Screening library Quality control

Defined Application Scenarios for 2,3-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide Based on Structural Differentiation Evidence


Nitroreductase (NTR) Enzyme-Prodrug Screening for Mono-Nitro Substrate Selectivity Profiling

The compound can serve as a probe to compare the substrate specificity of different bacterial and human nitroreductase isoforms. Because the published literature focuses on di- and tri-nitro substrates such as N-(2,4-dinitrophenyl)-4-nitrobenzamide (prodrug 3) and CB1954, the target compound’s single 5-nitro group offers a contrasting reduction barrier [1]. Screening the target compound against a panel of NTRs (e.g., E. coli NfsB, Ssap-NtrB, human NQO1) would clarify whether mono-nitro, methoxy-rich benzamides are selectively activated by specific enzyme variants, addressing a gap in the current structure–activity understanding of nitro-benzamide prodrugs [1].

Intracellular Accumulation and Efflux Studies Comparing Methoxy-Rich vs. Nitro-Rich Benzamides

The predicted higher lipophilicity (XLogP3 2.5) and lower polar surface area (103 Ų) of the target compound relative to highly nitrated benzamides suggest it may exhibit different cellular permeability and efflux pump susceptibility [1]. Researchers can use the compound in parallel with synthetic dinitro-benzamides to quantify differential intracellular concentrations by LC-MS/MS in cancer cell lines such as PC-3 or Hep3B, providing direct evidence on whether methoxy substitution improves passive uptake or alters P-glycoprotein-mediated extrusion.

Metabolite Identification and Differential Cytotoxicity Assessment in Prostate Cancer Models

Upon enzymatic reduction, the target compound will generate a distinct amine metabolite (2,3-dimethoxy-N-(5-amino-2-methoxyphenyl)benzamide) not previously characterized. Following the experimental framework established by Gungor et al., where Ssap-NtrB reduction of nitro benzamides produced metabolites with differential cytotoxic effects in PC-3, Hep3B, and HUVEC cells [1], the target compound can be reduced in vitro and the resulting amine tested in the same cell panel. This would determine whether the mono-nitro, methoxy-substituted scaffold yields a therapeutic window distinct from the dinitro-phenyl metabolite of prodrug 3, which was highly toxic to PC-3 cells but also showed moderate toxicity to Hep3B [1].

Computational Docking and Molecular Dynamics to Predict Binding Mode Differences in NTR Active Sites

The 2,3-dimethoxybenzoyl moiety and 2-methoxy-5-nitroaniline ring of the target compound present a steric and electronic profile distinct from the 4-nitrobenzoyl and 2,4-dinitrophenyl motifs of published prodrugs. Molecular docking studies, analogous to those performed by Gungor et al. for prodrugs 1–4 with Ssap-NtrB [1], can be used to predict whether the target compound occupies the same binding pose or engages alternative residues within the active site. Such in silico work would guide rational mutagenesis of NTR enzymes to enhance activation of mono-nitro substrates.

Quote Request

Request a Quote for 2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.